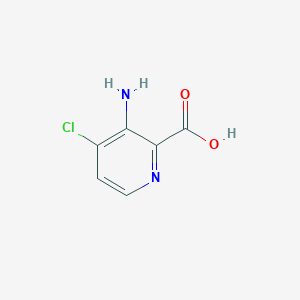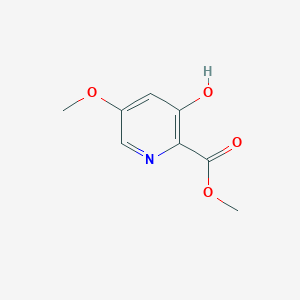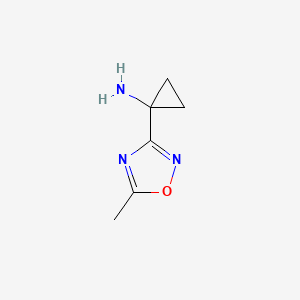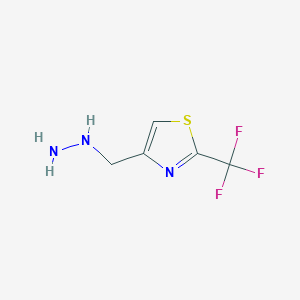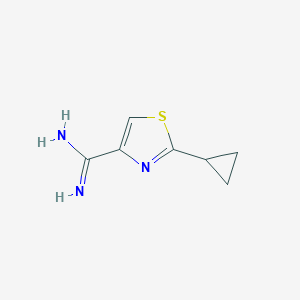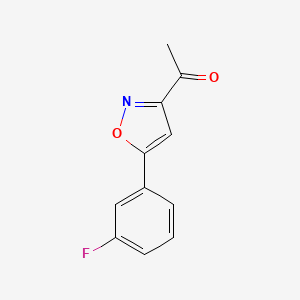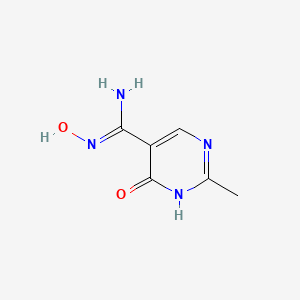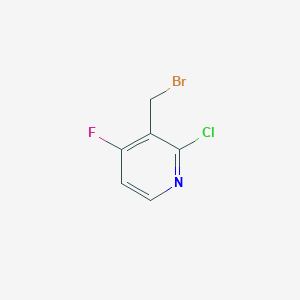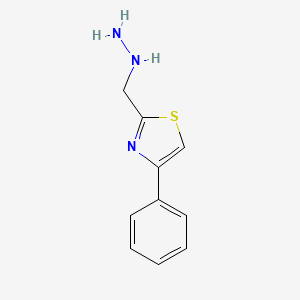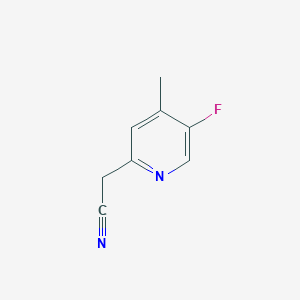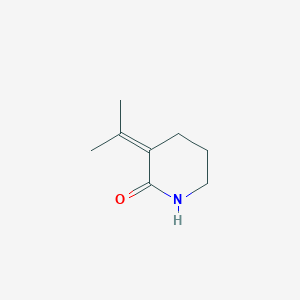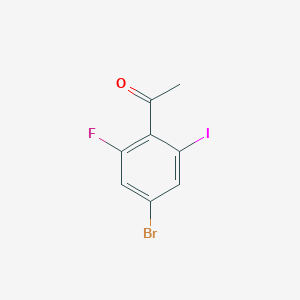
3-(Triethylsilyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethylsilyl)prop-2-yn-1-amine is an organosilicon compound characterized by the presence of a triethylsilyl group attached to a prop-2-yn-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triethylsilyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Triethylsilyl)prop-2-yn-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized amines, while cyclization reactions can produce heterocyclic compounds .
Scientific Research Applications
3-(Triethylsilyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triethylsilyl)prop-2-yn-1-amine involves its ability to participate in various chemical reactions due to the presence of the triethylsilyl group and the alkyne moiety. These functional groups allow the compound to interact with a wide range of molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
Comparison with Similar Compounds
3-(Trimethylsilyl)prop-2-yn-1-amine: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
3-(Trimethylsilyl)propargyl alcohol: Contains a hydroxyl group instead of an amine group.
3-(Trimethylsilyl)prop-2-yn-1-yl selenides: Contains a selenide group instead of an amine group.
Uniqueness: 3-(Triethylsilyl)prop-2-yn-1-amine is unique due to the presence of the triethylsilyl group, which imparts distinct steric and electronic properties compared to its trimethylsilyl analogs. This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous .
Properties
CAS No. |
918871-50-8 |
|---|---|
Molecular Formula |
C9H19NSi |
Molecular Weight |
169.34 g/mol |
IUPAC Name |
3-triethylsilylprop-2-yn-1-amine |
InChI |
InChI=1S/C9H19NSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6,8,10H2,1-3H3 |
InChI Key |
CHRUGTCRERSYRW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


